

Technical Guide: Spectroscopic Analysis of (2-Methylbenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Methylbenzo[D]thiazol-6-YL)methanol

Cat. No.: B025218

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Spectroscopic data for **(2-Methylbenzo[d]thiazol-6-yl)methanol** is not readily available in the public domain. The data presented in this document is a predictive summary based on the analysis of structurally similar compounds. These values are intended for reference and should be confirmed by experimental data.

Introduction

(2-Methylbenzo[d]thiazol-6-yl)methanol is a heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Accurate spectroscopic characterization is a critical step in the synthesis and development of new chemical entities. This guide provides a predicted spectroscopic profile of **(2-Methylbenzo[d]thiazol-6-yl)methanol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(2-Methylbenzo[d]thiazol-6-yl)methanol**.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.90	d	1H	H-4
~7.75	s	1H	H-7
~7.30	d	1H	H-5
~4.70	s	2H	-CH ₂ OH
~5.40	t (broad)	1H	-OH
~2.80	s	3H	-CH ₃

Solvent: CDCl₃ or DMSO-d₆. The hydroxyl proton's shift and multiplicity are dependent on solvent and concentration.

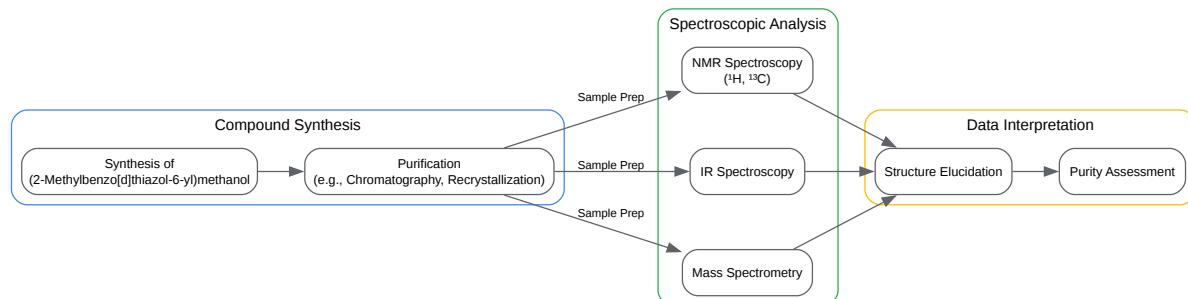
Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~168	C-2
~153	C-7a
~140	C-6
~135	C-3a
~125	C-4
~122	C-5
~120	C-7
~65	-CH ₂ OH
~20	-CH ₃

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic -CH ₃ , -CH ₂)
~1600, ~1470	Medium	C=C and C=N stretch (aromatic ring)
~1050	Strong	C-O stretch (primary alcohol)


Table 4: Predicted Mass Spectrometry (MS) Data

m/z Value	Predicted Assignment
[M] ⁺ ~179.05	Molecular Ion
~162	[M-OH] ⁺
~150	[M-CH ₂ OH] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Workflow and Methodologies

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and spectroscopic analysis.

Detailed Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

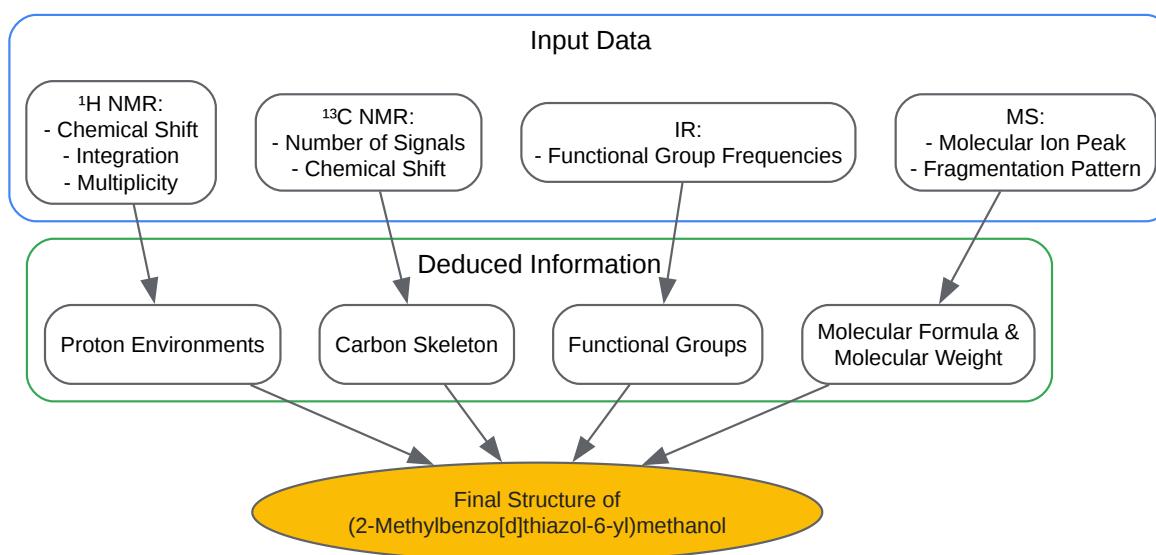
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
 - Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:

- Acquire the spectrum at room temperature.
- Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans is typically required compared to ^1H NMR.

4.2 Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
 - Collect a background spectrum of the empty ATR crystal prior to sample analysis.


4.3 Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct infusion system.
- Sample Preparation:
 - For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
 - For direct infusion, prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile).

- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the ion source.
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data relies on the logical correlation of information from different techniques to elucidate the chemical structure.

[Click to download full resolution via product page](#)

Caption: Logical flow for structure elucidation from spectroscopic data.

- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of (2-Methylbenzo[d]thiazol-6-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b025218#spectroscopic-data-nmr-ir-mass-for-2-methylbenzo-d-thiazol-6-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com